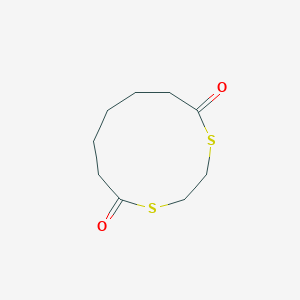![molecular formula C12H11NO4 B14396458 Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate CAS No. 89754-13-2](/img/structure/B14396458.png)
Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate is an organic compound that belongs to the class of cyano esters. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the cyano group and the ester functionality makes this compound versatile in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate typically involves the reaction of ethyl cyanoacetate with furan-2-carbaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of furan-2-carbaldehyde reacts with the active methylene group of ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alcohols or amines can be used as nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Ethyl 2-amino-5-[(furan-2-yl)oxy]penta-2,4-dienoate.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ester group can undergo hydrolysis, releasing the active cyano and furan moieties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but with a different position of the cyano group.
Furan-2-carbaldehyde: Contains the furan ring but lacks the cyano and ester functionalities.
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate is unique due to the combination of its cyano, ester, and furan functionalities, which provide a versatile platform for various chemical reactions and applications. The presence of the furan ring imparts aromaticity and potential bioactivity, while the cyano and ester groups offer reactive sites for further chemical modifications.
Eigenschaften
CAS-Nummer |
89754-13-2 |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
ethyl 2-cyano-5-(furan-2-yloxy)penta-2,4-dienoate |
InChI |
InChI=1S/C12H11NO4/c1-2-15-12(14)10(9-13)5-3-7-16-11-6-4-8-17-11/h3-8H,2H2,1H3 |
InChI-Schlüssel |
IFFUMTGSLFTGLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC=COC1=CC=CO1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


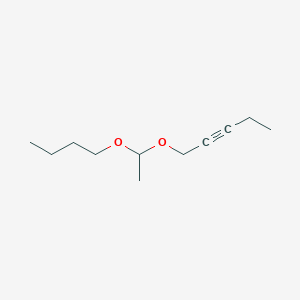
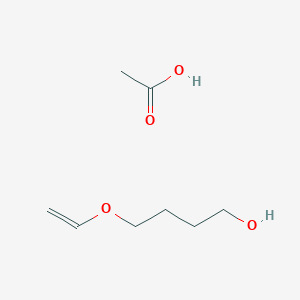
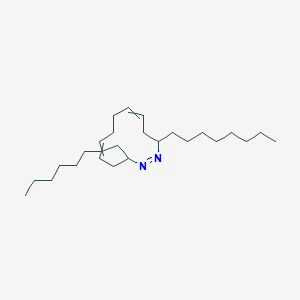
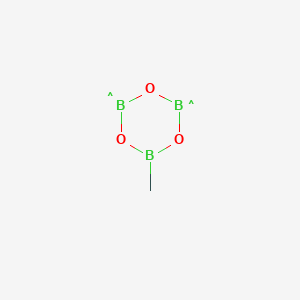


![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)
![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
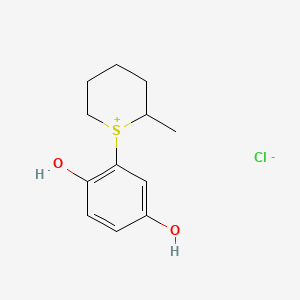
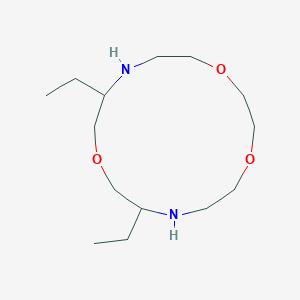
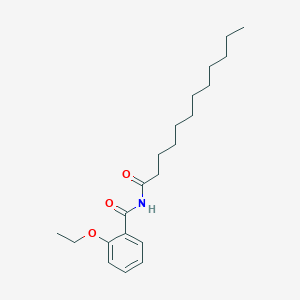
![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
